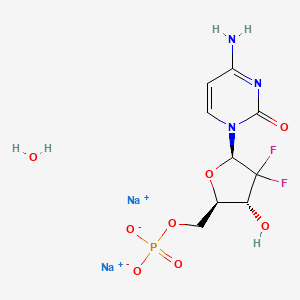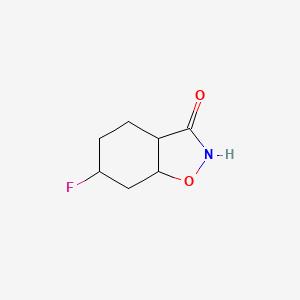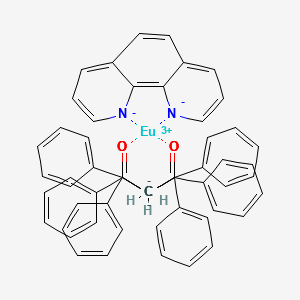
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is a light-emitting metal complex known for its luminescent properties. This compound is often used in various scientific and industrial applications due to its ability to emit red light when excited by ultraviolet radiation . The europium ion at the core of the complex is coordinated by three dibenzoylmethane ligands and one phenanthroline ligand, which together create a stable and highly luminescent structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(dibenzoylmethane)mono(phenanthroline)europium (III) typically involves the reaction of europium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion . The general reaction can be represented as follows:
[ \text{EuCl}_3 + 3 \text{dibenzoylmethane} + \text{phenanthroline} \rightarrow \text{tris(dibenzoylmethane)mono(phenanthroline)europium (III)} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) primarily undergoes photophysical reactions due to its luminescent properties. It can also participate in coordination chemistry reactions where the ligands can be substituted with other coordinating molecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include solvents like ethanol or acetonitrile, which facilitate the dissolution and interaction of the reactants. The reactions are often carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from reactions involving tris(dibenzoylmethane)mono(phenanthroline)europium (III) are typically other luminescent complexes or materials with enhanced photophysical properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a luminescent probe for studying various chemical processes. Its strong red emission makes it ideal for applications in fluorescence spectroscopy and imaging .
Biology
In biological research, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used as a fluorescent marker for imaging biological tissues and cells. Its ability to emit light under UV excitation allows researchers to track and visualize biological processes in real-time .
Medicine
In medicine, this compound is explored for its potential use in diagnostic imaging and as a component in photodynamic therapy. Its luminescent properties can help in the detection and treatment of certain medical conditions .
Industry
Industrially, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit red light makes it a valuable component in display technologies .
Mécanisme D'action
The luminescent properties of tris(dibenzoylmethane)mono(phenanthroline)europium (III) are primarily due to the europium ion at its core. When excited by ultraviolet light, the europium ion undergoes electronic transitions that result in the emission of red light. The ligands surrounding the europium ion help stabilize the excited state and enhance the emission intensity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline): Similar in structure but with an amino group on the phenanthroline ligand.
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Another variant with different substituents on the phenanthroline ligand.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is unique due to its specific ligand combination, which provides optimal stability and luminescence. The combination of dibenzoylmethane and phenanthroline ligands creates a highly efficient luminescent complex that is widely used in various applications .
Propriétés
Formule moléculaire |
C57H41EuN2O6-2 |
|---|---|
Poids moléculaire |
1001.9 g/mol |
Nom IUPAC |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;-2;+3 |
Clé InChI |
FCYUSACPEBVQDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



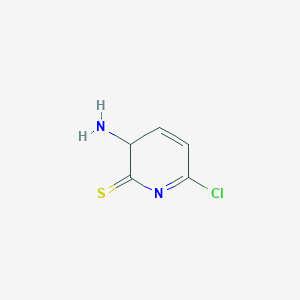



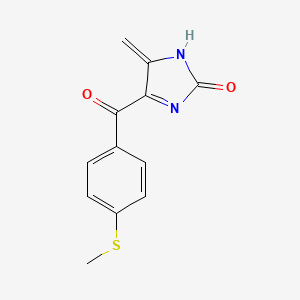
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
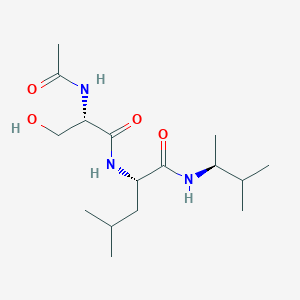
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
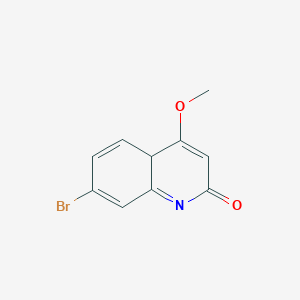
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
